![molecular formula C12H20O B179862 3-Ethyladamantan-1-ol CAS No. 15598-87-5](/img/structure/B179862.png)
3-Ethyladamantan-1-ol
Overview
Description
3-Ethyladamantan-1-ol is a chemical compound with the CAS Number: 15598-87-5 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 3-Ethyladamantan-1-ol involves various chemical reactions. For instance, one method involves attaching alcohols to isocyanates . Another method involves the reaction of substituted benzenes, naphthalenes, and 2- and 3-phenyl-1-benzofurans with adamantan-1-ol in trifluoroacetic acid .Molecular Structure Analysis
The molecular formula of 3-Ethyladamantan-1-ol is C12H20O . This information can be used to analyze its molecular structure.Chemical Reactions Analysis
3-Ethyladamantan-1-ol can undergo various chemical reactions. For example, it can react with substituted benzenes, naphthalenes, and 2- and 3-phenyl-1-benzofurans in trifluoroacetic acid to form the corresponding mono-and diadamantylsubstituted aromatic compounds .Scientific Research Applications
Medicine: Antiviral Applications
3-Ethyladamantan-1-ol: has shown promise in the medical field, particularly for its antiviral properties. A derivative, ethyl (3-ethyladamant-1-yl)carbamate, has been found to exhibit high antiviral activity against herpes simplex virus, vaccinia viruses, and adenovirus . This compound could potentially be used in the development of new antiviral drugs that offer an alternative to existing treatments, especially for drug-resistant strains of viruses.
Materials Science: Memantine Synthesis
In materials science, 3-Ethyladamantan-1-ol is related to the synthesis of memantine, a compound used in the treatment of Alzheimer’s disease . Memantine’s structure is similar to that of 3-Ethyladamantan-1-ol, and the latter could be used as a precursor or an intermediate in the synthesis of memantine and its analogs, which have applications in neuroprotective treatments.
Environmental Science: Analytical Standards
The compound is also relevant in environmental science, where it can be used as an analytical standard for chemical analysis and environmental monitoring . Its well-defined structure and properties make it suitable for use in calibrating instruments and ensuring the accuracy of environmental measurements.
Energy Production: Nanomaterials
Nanotechnology research has explored the use of adamantane derivatives in the creation of nanomaterials for energy production applications . These materials can potentially enhance the efficiency of energy storage systems and contribute to the development of more sustainable energy solutions.
Agriculture: Pesticide Formulation
While direct applications in agriculture are not explicitly mentioned, the chemical properties of 3-Ethyladamantan-1-ol suggest potential uses in the formulation of pesticides or as an intermediate in the synthesis of agricultural chemicals .
Food Industry: Flavoring Agent Delivery
In the food industry, nanoemulsions containing 3-Ethyladamantan-1-ol could be developed for the encapsulation and delivery of flavoring agents . This application would benefit from the compound’s stability and potential to interact with other molecules to enhance flavors in food products.
Cosmetics: Ingredient in Cosmeceuticals
3-Ethyladamantan-1-ol: could be incorporated into lipid-based formulations in cosmeceuticals, leveraging its potential to act as an emollient or to enhance the delivery of active ingredients in skincare products .
Nanotechnology: Drug Delivery Systems
Finally, in the field of nanotechnology, 3-Ethyladamantan-1-ol could be utilized in the design of drug delivery systems. Its structure could be functionalized to create nanoparticles that improve the targeting and efficacy of pharmaceuticals .
properties
IUPAC Name |
3-ethyladamantan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10,13H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFGNNHKXSJWFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392803 | |
Record name | 3-ethyladamantan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyladamantan-1-ol | |
CAS RN |
15598-87-5 | |
Record name | 3-ethyladamantan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.